5-(4-Pyridyl)-1,3-oxazole

説明

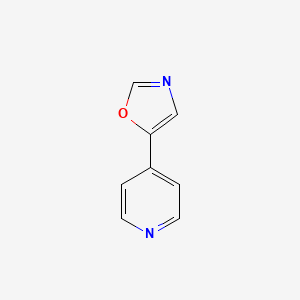

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-pyridin-4-yl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c1-3-9-4-2-7(1)8-5-10-6-11-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQAOCIKCVFASO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353188 | |

| Record name | 5-(4-pyridyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70380-75-5 | |

| Record name | 5-(4-pyridyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 5 4 Pyridyl 1,3 Oxazole and Its Derivatives

Classical and Contemporary Synthetic Routes to Oxazoles

The construction of the oxazole (B20620) ring is a well-established field in heterocyclic chemistry, with several named reactions providing the foundation for both traditional and modern approaches. taylorandfrancis.comchemeurope.comslideshare.nettandfonline.com These methods are often adapted for the synthesis of pyridyl-substituted oxazoles.

The Van Leusen oxazole synthesis is a powerful and widely used method for preparing 5-substituted oxazoles. mdpi.comorganic-chemistry.orgnumberanalytics.com This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. mdpi.comthieme-connect.comvarsal.com The reaction proceeds through a [3+2] cycloaddition mechanism, where TosMIC acts as a three-atom synthon. mdpi.comnih.gov

Specifically for the synthesis of 5-(4-Pyridyl)-1,3-oxazole, 4-pyridinecarboxaldehyde (B46228) would be reacted with TosMIC. The process begins with the deprotonation of TosMIC by a base, such as potassium carbonate, followed by nucleophilic attack on the aldehyde. mdpi.comvarsal.com The resulting intermediate undergoes cyclization and subsequent elimination of p-toluenesulfinic acid to yield the desired this compound. organic-chemistry.orgnih.gov

Adaptations to the Van Leusen synthesis have expanded its utility. These include the use of microwave assistance to accelerate the reaction and improve yields. mdpi.comnih.gov Furthermore, modifications allow for the synthesis of 4,5-disubstituted oxazoles in a one-pot manner by including an aliphatic halide in the reaction mixture. mdpi.com The use of basic ion exchange resins as catalysts has also been explored to simplify purification by allowing for the easy removal of the catalyst and byproducts through filtration. organic-chemistry.org

Table 1: Examples of Van Leusen Synthesis and Adaptations

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| 4-Pyridinecarboxaldehyde, TosMIC | K₂CO₃, Methanol, Reflux | This compound | High | mdpi.comvarsal.com |

| Aromatic Aldehydes, TosMIC | Quaternary ammonium (B1175870) hydroxide (B78521) ion exchange resin | 5-Aryloxazoles | High | organic-chemistry.org |

| Aldehydes, TosMIC, Aliphatic Halides | Ionic Liquid | 4,5-Disubstituted oxazoles | High | mdpi.com |

| 2-Chloroquinoline-3-carbaldehyde, TosMIC | K₂CO₃, Methanol, Reflux | 5-(2-Tosylquinolin-3-yl)oxazole | 83% | mdpi.comnih.gov |

| Aldehydes, TosMIC | Microwave-assisted | 5-Aryl-1,3-oxazoles | High | mdpi.comnih.gov |

The Bredereck reaction is another classical method for oxazole synthesis, involving the reaction of α-haloketones with formamide. taylorandfrancis.comchemeurope.comslideshare.net This method is particularly useful for the synthesis of 2,4-disubstituted oxazoles. ijpsonline.com In the context of this compound, this approach is less direct as it typically furnishes substitution at the 2 and 4 positions. However, modifications of this reaction, sometimes referred to as the Blümlein-Lewy reaction, utilize the cyclization of an amide with an α-haloketone. researchgate.net

A potential, though less common, pathway to a pyridyl-substituted oxazole using a Bredereck-type approach could involve a suitably functionalized α-haloketone bearing a pyridyl group. However, the more direct routes to 5-substituted oxazoles, like the Van Leusen synthesis, are generally preferred for this specific substitution pattern.

Oxidative cyclization reactions provide a modern and efficient route to oxazoles from various precursors. taylorandfrancis.comaip.org A common strategy involves the oxidation of oxazolines, which are the dihydro-analogs of oxazoles. e-bookshelf.dersc.org Oxazolines can be synthesized from the cyclodehydration of β-hydroxy amides. rsc.orgacs.org The subsequent oxidation to the aromatic oxazole can be achieved using various reagents, with manganese dioxide and nickel peroxide being historically significant, although the latter can be sensitive to steric hindrance. e-bookshelf.deacs.org

Another approach involves the oxidative cyclization of N-acylamino ketones. mdpi.com Iodine-catalyzed tandem oxidative cyclization has been shown to be effective for preparing 2,5-disubstituted oxazoles from aldehydes. organic-chemistry.org Additionally, iodine-promoted oxidative cyclization of methyl azaarenes and α-amino ketones can yield 2-azaaryl-5-aryl oxazoles. researchgate.net Metal-free intramolecular oxidative cyclization of N-styrylbenzamides using a hypervalent iodine reagent has also been reported to produce 2,5-disubstituted oxazoles in high yields and short reaction times. organic-chemistry.org

Table 2: Selected Oxidative Cyclization Methods for Oxazole Synthesis

| Precursor | Reagent/Catalyst | Product Type | Key Features | Reference |

| β-Hydroxy amides | Deoxo-Fluor®, then MnO₂ | Oxazoles | Rapid, flow synthesis | rsc.org |

| Oxazolines | Nickel Peroxide | Oxazoles | Less effective for sterically hindered substrates | e-bookshelf.deacs.org |

| N-Styrylbenzamides | PhI(OTf)₂ (in situ) | 2,5-Disubstituted oxazoles | Metal-free, rapid | organic-chemistry.org |

| β-Acylamino ketones | I₂/TBHP | Oxazoles or Oxazolines | Selective based on the base used | organic-chemistry.org |

| Enaminones | I₂/Aerobic Oxidation | Trisubstituted oxazoles | Transition-metal-free | researchgate.net |

Condensation reactions are a cornerstone of oxazole synthesis, with the Robinson-Gabriel synthesis being a prime example. chemeurope.compharmaguideline.comsynarchive.com This method involves the cyclodehydration of 2-acylamino ketones, typically in the presence of a dehydrating agent like sulfuric acid or phosphorus oxychloride, to form 2,5-disubstituted oxazoles. numberanalytics.commdpi.compharmaguideline.com To synthesize this compound via this route, a 2-acylamino ketone bearing a 4-pyridyl group at the appropriate position would be required. nih.gov

The synthesis of the requisite α-acylamino ketone precursors is a critical step. numberanalytics.com These can be prepared through various methods, including the reaction of α-amino ketones with acyl chlorides. numberanalytics.com The Wipf and Miller extension of the Robinson-Gabriel synthesis allows for the preparation of highly substituted oxazoles from amino acid derivatives. acs.orgwikipedia.org This involves the oxidation of β-hydroxy amides to β-keto amides, followed by a mild cyclodehydration. acs.org

A coupled Ugi and Robinson-Gabriel synthesis has also been developed, providing a multicomponent approach to 2,4,5-trisubstituted oxazoles. researchgate.net

[3+2] cycloaddition reactions are a powerful tool for constructing five-membered heterocyclic rings, including oxazoles. taylorandfrancis.comaip.org The aforementioned Van Leusen synthesis is a classic example of this reaction type. mdpi.comnih.gov

Another notable example is the cycloaddition of nitrile oxides with allenes or alkynes. acs.org The reaction of nitrile oxides with allenes can be complex due to the presence of two potential cycloaddition sites on the allene. acs.org However, research has shown that high regioselectivity can be achieved, for instance, in the metal-free cycloaddition of nitrile oxides to N-allenylpyrrole-2-carbaldehydes. acs.org

Gold-catalyzed [2+2+1] annulation of a terminal alkyne, a nitrile, and an oxygen atom from an oxidant also provides an efficient route to 2,5-disubstituted oxazoles. organic-chemistry.org A metal-free formal [2+2+1] cycloaddition mediated by a catalytically generated iodine(III) species has also been reported for the synthesis of di- or trisubstituted oxazoles from alkynes and nitriles. tcichemicals.com

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for forming carbon-carbon bonds, and it has been extensively applied to the synthesis of aryl-substituted heterocycles, including pyridyl-oxazoles. acs.orgfigshare.comnih.govmdpi.com This palladium-catalyzed reaction typically couples an organoboron compound (like a boronic acid or ester) with a halide or triflate. ignited.inacs.org

To synthesize this compound, one could envision two primary Suzuki-Miyaura strategies:

Coupling of a 5-halo-1,3-oxazole with a pyridine-4-boronic acid derivative.

Coupling of a 5-boronic acid (or ester) substituted 1,3-oxazole with a 4-halopyridine.

This methodology has been successfully used to prepare a variety of substituted oxazoles. acs.orgresearchgate.netresearchgate.net For instance, 2-aryl-4-trifloyloxazoles and 4-aryl-2-chlorooxazoles have been shown to be effective coupling partners in microwave-assisted Suzuki reactions. acs.org The development of methods for the regioselective functionalization of the oxazole ring, such as specific halogenation or borylation, is crucial for the successful application of this strategy. ignited.inresearchgate.net A one-pot synthesis of trisubstituted oxazoles has been developed that combines an oxazole synthesis step with a subsequent Suzuki-Miyaura coupling. beilstein-journals.org

Direct Arylation Techniques

Direct arylation represents a powerful and atom-economical approach for the formation of carbon-carbon bonds between aromatic systems. In the context of this compound synthesis, this typically involves the coupling of a pre-formed oxazole ring with a pyridine (B92270) derivative.

Palladium-catalyzed direct arylation is a prominent method for this transformation. For instance, the C-5 arylation of oxazoles can be achieved with high regioselectivity using specific phosphine (B1218219) ligands in polar solvents. organic-chemistry.org This approach allows for the introduction of a pyridyl group at the 5-position of the oxazole ring. While general for a range of aryl and heteroaryl halides, the specific application to 4-pyridyl halides to yield this compound would depend on the optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent. organic-chemistry.org

Researchers have also explored the direct C-H arylation of oxazoles with various (hetero)aryl halides. organic-chemistry.org These methods, often catalyzed by palladium, offer a more direct route by avoiding the pre-functionalization of the oxazole ring. The success of such a reaction for synthesizing this compound would hinge on the relative reactivity of the C-H bonds on the oxazole ring and the selection of appropriate catalytic systems to control regioselectivity. organic-chemistry.org

A study by Regalla et al. described the synthesis of 2,4-disubstituted oxazoles via a palladium/copper co-mediated direct arylation reaction. tandfonline.com This highlights the utility of bimetallic systems in facilitating such transformations.

Lithiation-Electrophilic Addition Procedures

A two-step lithiation-electrophilic addition strategy offers an alternative route to functionalized oxazoles. This method involves the deprotonation of the oxazole ring at a specific position using a strong base, typically an organolithium reagent, followed by quenching the resulting lithiated intermediate with an electrophile.

For the synthesis of this compound, this would conceptually involve the lithiation of an oxazole at the 5-position, followed by the addition of a suitable 4-pyridyl electrophile. A general approach for the synthesis of 2,4-disubstituted oxazoles utilizes a directed two-step lithiation-electrophilic addition to "graft" substituents onto the parent heterocycle. researchgate.net This strategy has been noted for its potential in creating substituted oxazoles, making the parent 1,3-oxazole a valuable, albeit not commercially available, starting material. researchgate.net

The regioselectivity of the lithiation step is crucial and can be influenced by the presence of directing groups on the oxazole ring or by the inherent acidity of the ring protons. Research has shown that direct regiocontrolled lithiation of oxazoles, followed by reaction with an electrophilic source, can lead to the desired substituted products on a significant scale. researchgate.net

Targeted Synthesis of Pyridyl-Substituted Oxazoles

Several synthetic strategies are specifically designed to construct the pyridyl-oxazole framework.

A common approach involves the use of pyridyl-substituted starting materials in classical oxazole syntheses. For example, new 1,3-oxazol-5(4H)-one derivatives bearing a pyridyl group have been synthesized. sapub.org This typically begins with the acylation of an amino acid, such as glycine, with a pyridinoyl chloride (e.g., nicotinoyl chloride) to form a [(pyridyl-carbonyl)amino]acetic acid. sapub.org Subsequent cyclization of this intermediate, often through treatment with a dehydrating agent like acetic anhydride (B1165640), yields the corresponding 4-(arylidene)-2-(pyridin-yl)-1,3-oxazol-5(4H)-one. sapub.org

| Starting Material | Reagents | Product | Yield (%) |

| [(Pyridin-3-yl-carbonyl)amino]acetic acid | p-Bromobenzaldehyde, Acetic Anhydride, Acetic Acid | 4-(4-Bromobenzylidene)-2-(Pyridin-3-yl)-1,3-Oxazol-5(4h)-One | 71 |

| [(Pyridin-3-yl-carbonyl)amino]acetic acid | p-Nitrobenzaldehyde, Acetic Anhydride, Acetic Acid | 4-(4-Nitrobenzylidene)-2-(Pyridin-3-yl)-1,3-Oxazol-5(4h)-One | 63 |

In a related multi-step synthesis, an acyl chloride was used to N-acylate L-valine, leading to a butanoic acid derivative. mdpi.com Intramolecular cyclodehydration of this compound afforded a 4-isopropyl-2-phenyl-1,3-oxazol-5(4H)-one. mdpi.com This demonstrates the versatility of using N-acyl-α-amino acids as precursors for oxazolones.

The Friedländer synthesis, traditionally used for preparing quinolines from 2-aminoaryl aldehydes or ketones and a compound with an α-methylene group, can be adapted for the synthesis of fused heterocyclic systems. wikipedia.orgorganic-chemistry.org A Friedländer-type reaction has been described for the synthesis of 2-substituted 5-amino-4-cyano-1,3-oxazoles. researchgate.net In this work, 5-amino-4-cyano-2-(3'-pyridyl)-1,3-oxazole was synthesized and subsequently used in a Friedländer-type reaction to produce tacrine (B349632) analogues. researchgate.net This indicates that pyridyl-substituted amino-oxazoles can serve as key intermediates in building more complex heterocyclic structures.

| Reactant 1 | Reactant 2 | Product |

| 2-Amino-substituted carbonyl compound | Carbonyl compound with α-methylene group | Quinoline derivative |

| 5-Amino-4-cyano-2-(3'-pyridyl)-1,3-oxazole | Cyclohexanone | Tacrine analogue |

Synthesis of 1,3-Oxazol-5(4H)-one Derivatives with Pyridyl Moieties

Green Chemistry Approaches in Oxazole Synthesis

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. ijpsonline.com Green chemistry approaches aim to reduce waste, use less hazardous substances, and improve energy efficiency. ijpsonline.comscirp.org

For oxazole synthesis, green approaches include the use of microwave irradiation, ultrasound, ionic liquids, and solid-supported catalysts. ijpsonline.com Microwave-assisted synthesis, for example, has been employed for the preparation of pyrazole-containing 2,4-disubstituted oxazole-5-ones. biointerfaceresearch.com The use of ionic liquids as recyclable solvents has been demonstrated in the one-pot van Leusen oxazole synthesis to produce 4,5-disubstituted oxazoles in high yields. organic-chemistry.org

Furthermore, catalyst-free and solvent-free conditions are being explored. For instance, the synthesis of 4-arylidene-2-phenyl oxazole-5(4H)-ones has been achieved by irradiating a mixture of hippuric acid and an aryl aldehyde in acetic anhydride under microwaves without a catalyst. biointerfaceresearch.com The use of a reusable alumina-boric acid combination also represents a green synthetic approach. biointerfaceresearch.com These methodologies offer promising avenues for the sustainable production of this compound and related compounds. ijpsonline.comresearchgate.net

Iii. Reaction Chemistry and Transformation of 5 4 Pyridyl 1,3 Oxazole Systems

Reactivity of the Oxazole (B20620) Ring System

The oxazole ring, while aromatic, exhibits distinct reactivity patterns influenced by the presence of two different heteroatoms, oxygen and nitrogen. thepharmajournal.com Its reactivity is often compared to that of furan (B31954) and pyridine (B92270), showing some similarities to pyridine in its basicity but also instability akin to furans under certain acidic conditions. tandfonline.com The presence of the electron-withdrawing pyridyl group at the C5 position significantly modulates the electron density and, consequently, the reactivity of the oxazole ring.

The oxazole ring is generally susceptible to electrophilic attack, with the position of substitution being highly dependent on the substituents present on the ring. For unsubstituted oxazoles, electrophilic substitution tends to occur at the C5 position. tandfonline.comsemanticscholar.org However, the presence of an electron-donating group can activate the ring towards electrophilic attack. tandfonline.comsemanticscholar.org In the case of 5-(4-pyridyl)-1,3-oxazole, the pyridyl group is electron-withdrawing, which deactivates the oxazole ring towards electrophilic substitution. The nitrogen atom in the oxazole ring donates electron density to the ring, making it more susceptible to electrophilic attack in general, but the pyridyl substituent counteracts this effect.

Detailed research on the specific electrophilic substitution patterns of this compound is not extensively documented in the provided search results. However, based on general principles of oxazole chemistry, any electrophilic attack would likely be directed away from the pyridyl-substituted C5 position and potentially towards the C2 or C4 positions, depending on the reaction conditions and the nature of the electrophile. The presence of substituents can significantly influence the reactivity of the oxazole ring.

Nucleophilic substitution reactions on the oxazole ring are generally rare unless facilitated by the presence of a good leaving group. thepharmajournal.comtandfonline.com The ease of displacement of halogens from the oxazole ring follows the order C2 >> C4 > C5. thepharmajournal.comtandfonline.com This suggests that a halogen at the C2 position is the most susceptible to nucleophilic attack. For this compound, nucleophilic substitution would be most feasible if a leaving group is present at the C2 or C4 position. The electron-withdrawing nature of the pyridyl group at C5 would make nucleophilic attack on the oxazole ring itself less favorable.

Electron-withdrawing groups on the oxazole ring can make it more reactive towards nucleophiles. For instance, the presence of a phenylsulfonyl group, which is strongly electron-withdrawing, can facilitate nucleophilic interactions. smolecule.com

| Position on Oxazole Ring | Reactivity towards Nucleophilic Substitution | Reference |

| C2 | Highest | tandfonline.com, thepharmajournal.com |

| C4 | Moderate | tandfonline.com, thepharmajournal.com |

| C5 | Lowest | tandfonline.com, thepharmajournal.com |

The nitrogen atom at the 3-position of the oxazole ring is nucleophilic and readily undergoes alkylation and acylation reactions. thepharmajournal.comsemanticscholar.org This reactivity is a key feature of the oxazole system. The reaction with alkyl halides or acylating agents typically results in the formation of oxazolium salts. clockss.org

In the context of this compound, both the oxazole nitrogen and the pyridine nitrogen are potential sites for N-alkylation and N-acylation. The relative reactivity of these two nitrogen atoms would depend on their basicity and steric accessibility. Generally, the pyridine nitrogen is more basic than the oxazole nitrogen. However, detailed studies comparing the N-alkylation and N-acylation of the two rings within this specific molecule are not available in the provided results. Acylation has been shown to be a method for protecting heterocycles during selective alkylation. acs.org

Table of N-Alkylation/Acylation Reactivity

| Reaction Type | Reactive Site | Product | Reference |

|---|---|---|---|

| N-Alkylation | Oxazole N3-position | Oxazolium salt | thepharmajournal.com, clockss.org |

Oxazole rings are susceptible to oxidation, which can lead to ring cleavage. semanticscholar.org The oxidation can occur at the C4 position, often resulting in the cleavage of the C-C bond. semanticscholar.org Some research indicates that the reaction of oxazole derivatives with singlet oxygen proceeds via a [4+2] cycloaddition, forming a Diels-Alder-type oxygen-bridged adduct, which then undergoes ring cleavage. researchgate.net The presence of substituents can influence the stability of the ring-opening products. researchgate.net

For this compound, the specific outcome of oxidation would depend on the oxidizing agent and reaction conditions. The pyridine ring is generally more resistant to oxidation than the oxazole ring.

The acidity of the protons on the oxazole ring decreases in the order C2 > C5 > C4. thepharmajournal.com The C2-proton is the most acidic and can be removed by a strong base. pharmdbm.com Protonation of the oxazole ring occurs at the nitrogen atom in the 3-position. thepharmajournal.comtandfonline.com

In studies of related 2-(oxazol-2-yl)pyridine systems, it was found that protonation and deprotonation processes within a pH range of 1-14 primarily involve the oxazole ring rather than the pyridyl Lewis base. run.edu.ng Oxazoles generally exhibit lower donor strengths (basicity) compared to imidazoles. run.edu.ng For this compound, protonation is expected to occur preferentially at the more basic pyridine nitrogen atom in acidic media. Quantum-chemical modeling has been used to study the effects of hydrogen bonding between the pyridine nitrogen atom and water molecules on the electronic absorption spectra of related diaryloxazoles. researchgate.net

Protonation/Deprotonation Sites

| Process | Position | Reference |

|---|---|---|

| Deprotonation (Acidity) | C2 > C5 > C4 | thepharmajournal.com |

Oxidation Reactions

Rearrangement Reactions (e.g., Claisen-type)

Rearrangement reactions offer another avenue for the transformation of oxazole systems. The aza-Claisen rearrangement, a type of researchgate.netresearchgate.net-sigmatropic rearrangement, has been studied in substituted oxazoles. acs.org For example, 2-allyloxy-substituted oxazoles undergo a thermal aza-Claisen rearrangement to yield 3-allyl-substituted 4-oxazolin-2-ones. acs.org While this specific example does not involve a 5-(4-pyridyl) substituent, it demonstrates the potential for rearrangement pathways in the oxazole ring system.

The Cornforth rearrangement is another characteristic reaction of certain oxazoles, specifically 4-acyl-oxazoles, which rearrange upon heating. chim.it Microwave-assisted Cornforth rearrangement of oxazole-4-carboxamides has been optimized to produce 5-aminooxazole-4-carboxylates in good yields. researchgate.net

Although direct evidence for Claisen-type or other classical rearrangements of this compound is not prominent in the provided search results, the general reactivity patterns of oxazoles suggest that appropriately substituted derivatives could undergo such transformations. For instance, an allyl ether derivative at a suitable position on the pyridyl or oxazole ring could potentially be induced to rearrange. researchgate.netacs.org

Functionalization and Derivatization of the Pyridyl Moiety

The pyridyl moiety of this compound offers a versatile handle for further chemical modifications. The nitrogen atom in the pyridine ring imparts basicity and allows for a range of reactions. thepharmajournal.comnih.gov

One common transformation is N-alkylation , where the pyridine nitrogen attacks an alkyl halide to form a quaternary pyridinium (B92312) salt. acs.org This modification can significantly alter the electronic properties and solubility of the molecule. Another possibility is N-oxidation , where treatment with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) yields the corresponding pyridine N-oxide. acs.orggoogle.com

The pyridine ring is generally susceptible to nucleophilic substitution, particularly at the positions ortho and para to the ring nitrogen (C2, C4, and C6). nih.gov However, the presence of the oxazole substituent at the C4 position will influence the regioselectivity of such reactions.

Furthermore, modern cross-coupling reactions provide powerful tools for the derivatization of the pyridyl ring. For instance, palladium-catalyzed reactions like the Suzuki coupling can be used to form new carbon-carbon bonds. ijpsonline.com If a halo-substituted version of this compound were available, it could be coupled with various boronic acids to introduce a wide array of substituents onto the pyridine ring. ijpsonline.com The functionalization of the pyridine nucleus is a key strategy to enhance the biological properties of pyridine-containing compounds. nih.gov

Table 3: Potential Functionalization Reactions of the Pyridyl Moiety

| Reaction Type | Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide | Pyridinium salt | acs.org |

| N-Oxidation | m-CPBA | Pyridine N-oxide | acs.orggoogle.com |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl-substituted pyridine | ijpsonline.com |

Iv. Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-(4-Pyridyl)-1,3-oxazole by providing information about the chemical environment of individual protons and carbon atoms.

¹H-NMR: In studies using deuterated chloroform (B151607) (CDCl₃) as a solvent, the proton NMR spectrum of this compound displays characteristic signals. sciforum.netresearchgate.net The protons on the pyridine (B92270) ring and the oxazole (B20620) ring appear at distinct chemical shifts. Specifically, the spectrum shows a multiplet at δ 7.52–7.54 ppm for one of the pyridine protons, a singlet at δ 7.58 ppm, another singlet at δ 8.02 ppm, and a multiplet at δ 8.68–8.69 ppm for the remaining two pyridine protons. researchgate.net

¹³C-NMR: The carbon-13 NMR spectrum provides further structural confirmation by identifying the unique carbon environments within the molecule. In CDCl₃, the ¹³C-NMR spectrum of this compound exhibits signals at δ 118.1, 124.8, 134.5, 149.0, 150.5, and 151.6 ppm. sciforum.netresearchgate.net These shifts correspond to the carbon atoms of both the pyridyl and oxazole rings.

Table 1: NMR Spectroscopic Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| ¹H | 7.52-7.54 (m), 7.58 (s), 8.02 (s), 8.68-8.69 (m) | researchgate.net |

| ¹³C | 118.1, 124.8, 134.5, 149.0, 150.5, 151.6 | sciforum.netresearchgate.net |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups present in this compound by detecting their vibrational frequencies. The FT-IR spectrum, typically recorded using an Attenuated Total Reflectance (ATR) accessory, reveals key absorption bands. sciforum.netresearchgate.net

The spectrum shows bands corresponding to C-H stretching of the aromatic rings, as well as C=N and C=C stretching vibrations within the pyridyl and oxazole rings. Characteristic peaks for this compound include absorptions at approximately 3090 cm⁻¹ (aromatic C-H stretch), 1616 cm⁻¹ (C=N stretch), 1584 cm⁻¹ (C=C stretch), 1481 cm⁻¹, 1423 cm⁻¹, and a notable C-O-C stretching vibration from the oxazole ring around 1220 cm⁻¹. sciforum.netresearchgate.net

Table 2: Key IR Absorption Bands for this compound

| Vibrational Mode | Frequency (νmax, cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | 3090 | sciforum.netresearchgate.net |

| C=N Stretch | 1616 | researchgate.net |

| C=C Stretch | 1584 | sciforum.netresearchgate.net |

| Ring Vibrations | 1481, 1423 | sciforum.netresearchgate.net |

| C-O-C Stretch | 1220 | researchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to study the fragmentation pattern of this compound, which helps in confirming its structure. The compound has a molecular formula of C₈H₆N₂O and a molecular weight of 146.15 g/mol . calpaclab.comchemicalbook.comnih.gov High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can definitively confirm the elemental composition. The fragmentation pattern observed in the mass spectrum provides valuable information about the stability of the molecular ion and the connectivity of the atoms within the molecule. libretexts.orgsavemyexams.com The stable aromatic nature of the pyridyl and oxazole rings would be expected to result in a prominent molecular ion peak.

UV-Vis and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

UV-Vis and fluorescence spectroscopy are employed to investigate the electronic transitions and photophysical properties of this compound. These properties are of interest for applications such as fluorescent probes and laser dyes. researchgate.netresearchgate.net

UV-Vis Absorption: The UV-Vis absorption spectrum reveals the wavelengths at which the molecule absorbs light, corresponding to electronic transitions from the ground state to excited states. Minor variations in molecular structure can lead to significant differences in absorption wavelengths and extinction coefficients. researchgate.net For related 2,5-diaryl-1,3-oxazole derivatives, absorption bands are typically observed in the UV region, and the presence of a 1,3-oxazole chromophore can lead to distinct absorption bands. mdpi.commdpi.com

Fluorescence Emission: Upon excitation at an appropriate wavelength, fluorescent molecules like certain oxazole derivatives emit light at a longer wavelength. The fluorescence emission is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.net For some pyridyl-oxazole derivatives, minor structural changes can also produce large differences in emission wavelengths. researchgate.net The study of these properties, including fluorescence quantum yields and lifetimes, is crucial for understanding the potential of this compound in materials science and biological imaging. researchgate.net For instance, a related compound, PDMPO, which contains a 2-(4-pyridyl)-5-phenyloxazole core, exhibits unique fluorescence properties that are sensitive to its environment, such as pH and the presence of silica. rsc.org

X-ray Crystallography for Solid-State Structure Determination

V. Computational Chemistry and Theoretical Investigations

Quantum-Chemical Modeling of Electronic Properties and Spectra

Quantum-chemical modeling is a fundamental tool for understanding the intrinsic electronic properties of molecules like 5-(4-Pyridyl)-1,3-oxazole. Methods such as Density Functional Theory (DFT) are employed to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for assessing the compound's electronic behavior and reactivity. mjcce.org.mk The potential energy surface (PES) of a molecule, determined through these calculations, helps identify equilibrium structures and transition states for chemical transformations. acs.org

Studies on related diaryl-1,3-oxazole derivatives have utilized quantum-chemical modeling to interpret electronic absorption spectra. researchgate.net For instance, investigations into similar structures have used DFT calculations to correlate theoretical spectral values with experimental data, providing a deeper understanding of how factors like solvent effects and hydrogen bonding influence the electronic spectra. researchgate.netresearchgate.net Such analyses can elucidate charge transfer characteristics and the nature of electronic transitions within the molecule. acs.org While specific quantum-chemical modeling data for this compound is not detailed in the provided sources, the methodologies are well-established for characterizing its electronic structure, stability, and spectral properties. mjcce.org.mk

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, estimating the strength and nature of the interaction. For compounds containing the pyridyl-oxazole scaffold, docking studies are essential for elucidating their mechanism of action at a molecular level. The oxazole (B20620) ring and its substituents can participate in various non-covalent interactions, including hydrogen bonds, hydrophobic effects, and pi-pi stacking, which are critical for binding affinity. tandfonline.com

In docking studies of related oxazole derivatives, the pyridine (B92270) nitrogen often acts as a key hydrogen bond acceptor, anchoring the ligand in the active site of a protein. nih.gov For example, in silico analyses of oxazolo[5,4-d]pyrimidine (B1261902) derivatives targeting VEGFR2 kinase showed that the fused oxazole system forms crucial hydrogen bonds within the ATP binding site. mdpi.com Similarly, docking of cytisine-containing 1,3-oxazoles against glutathione (B108866) reductase from Candida species helped identify potential inhibitory mechanisms. researchgate.net Although specific docking studies for this compound against a particular target are not extensively detailed, the principles from related structures suggest that the pyridyl group would be crucial for forming key interactions with amino acid residues in a target's binding pocket. nih.gov

Structure-Activity Relationship (SAR) Studies through Computational Methods

Structure-Activity Relationship (SAR) studies, often supported by computational methods, are vital for optimizing the biological activity of a lead compound. tandfonline.com These studies systematically modify the chemical structure to identify which parts of the molecule, known as pharmacophores, are essential for its therapeutic effects. tandfonline.com

For scaffolds related to this compound, SAR analyses have revealed critical structural requirements for activity. A comprehensive SAR study on α-ketoheterocycles as diacylglycerol lipase (B570770) α (DAGLα) inhibitors found that the pyridyl moiety is a key feature. nih.gov The study noted that removing the pyridyl group from an oxazolopyridine scaffold leads to inactive compounds, highlighting that the pyridyl nitrogen provides important interactions within the enzyme's binding pocket. nih.gov Furthermore, the electronic properties of substituents on the oxazole ring can significantly influence potency; electron-withdrawing groups at the meta-position of an oxazole ring were found to increase inhibitor potency in a linear fashion. nih.gov In another example, SAR studies on oxazolo[5,4-d]pyrimidines showed that substituents on anilino and phenyl rings attached to the core structure dramatically affected inhibitory activity against EGFR and VEGFR2 kinases. mdpi.com These findings underscore the importance of the pyridyl group and the substitution pattern on the oxazole ring in defining the biological activity of this class of compounds.

In Silico Pharmacokinetic and Pharmacodynamic (ADME) Predictions

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are crucial in the early stages of drug discovery to evaluate the drug-likeness of a compound and identify potential liabilities. These computational models assess physicochemical properties such as molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors to predict a molecule's pharmacokinetic behavior. dergipark.org.tr

Many oxazole derivatives have been evaluated using these methods. Studies on novel pyrazole-substituted oxazoles showed that the synthesized compounds generally satisfied Lipinski's rule of five, indicating good potential for oral absorption and permeation. dergipark.org.trjrespharm.com Similarly, ADME predictions for new 1,3,4-oxadiazole (B1194373) analogues also indicated good profiles according to Lipinski's rule, with most compounds predicted to have a safe toxicity profile. nih.gov Predictions can also estimate a compound's ability to cross the blood-brain barrier (BBB). nih.gov For the parent compound this compound, computed properties provide a baseline for its expected ADME profile.

| Property Name | Property Value | Reference |

|---|---|---|

| Molecular Weight | 146.15 g/mol | nih.gov |

| XLogP3 | 0.9 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Topological Polar Surface Area | 38.9 Ų | nih.gov |

These predicted values suggest that this compound has favorable physicochemical properties for a potential drug candidate.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is essential for understanding the three-dimensional structure of a molecule and its flexibility, which directly impacts its ability to bind to a biological target. mun.ca Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time, providing insights into conformational changes and stability. mun.cauniroma1.it

MD simulations can reveal how a molecule like this compound samples different conformations in a biological environment, such as in solution or near a membrane. uniroma1.itmdpi.com This is particularly important because the bioactive conformation of a drug—the shape it adopts when binding to its receptor—may not be its lowest energy state in isolation. mun.ca For flexible molecules, MD simulations can map the conformational landscape and identify the energy barriers between different states. ucr.edu For instance, simulations of a cyclic peptide inhibitor, Compstatin, revealed multiple conformations and the small energy barriers between them, providing templates for structural optimization. ucr.edu While specific MD simulation studies on this compound are not available in the provided search results, the application of this technique would be invaluable. It would allow researchers to observe the rotational freedom around the single bond connecting the pyridine and oxazole rings, understand its interactions with solvent molecules, and predict its dynamic behavior upon approaching a target protein, thus complementing the static picture provided by molecular docking. uniroma1.it

Vi. Biological Activities and Medicinal Chemistry Applications

General Overview of Oxazole (B20620) Derivatives in Medicinal Chemistry

The oxazole nucleus, a five-membered aromatic ring containing oxygen and nitrogen atoms at positions 1 and 3 respectively, is a cornerstone in the field of medicinal chemistry. tandfonline.comiajps.combenthamscience.com This heterocyclic scaffold is a constituent of numerous natural products and synthetic compounds, demonstrating a wide array of biological activities. tandfonline.comresearchgate.net The significance of oxazole derivatives has grown over the years, with researchers continuously exploring this moiety for the development of novel therapeutic agents. journalajst.combohrium.com The unique structure of the oxazole ring allows it to engage with various enzymes and receptors within biological systems through non-covalent interactions such as hydrogen bonds, hydrophobic effects, and pi-pi stacking, leading to a diverse range of pharmacological effects. tandfonline.comsemanticscholar.org

The versatility of the oxazole scaffold has made it a "functional lead molecule" in modern medicinal chemistry. tandfonline.comsemanticscholar.org Its derivatives are investigated for a multitude of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. iajps.combohrium.com The ability to readily substitute at different positions on the oxazole ring allows for the fine-tuning of a compound's physicochemical properties and biological activity, making it an attractive platform for drug discovery and development. iajps.comsemanticscholar.org Many clinically used drugs, such as the antibiotic Linezolid and the anti-inflammatory agent Oxaprozin, feature the oxazole core, highlighting its developmental value as a medicinal agent. tandfonline.comsemanticscholar.org The continued interest in oxazoles stems from their proven track record and the potential to design new, more effective, and less toxic therapeutic agents. journalajst.comnih.gov

Antimicrobial Research

The oxazole scaffold is a prominent feature in the development of new antimicrobial agents, a critical task given the rise of multi-drug resistant pathogens. iajps.commdpi.com Derivatives of oxazole have been synthesized and evaluated for their efficacy against a wide spectrum of bacteria and fungi. bohrium.comd-nb.info The search for novel antimicrobial agents has led to the exploration of various substituted oxazoles, including those linked to other heterocyclic systems, to enhance their biological potency. mdpi.com

Oxazole derivatives have demonstrated significant potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. chemmethod.com For instance, the compound 5-(4-Pyridyl)-1,3-oxazole has been noted for its potential antimicrobial activities. cymitquimica.com Research into various oxazole-containing structures has yielded compounds with noteworthy antibacterial efficacy.

In one study, a series of pyrazole-linked oxazole-5-one derivatives were assessed for their antimicrobial activity. Compound 8 (structure not specified in the source) showed the highest activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov Another study focused on novel pyrazole, oxazole, and imidazole (B134444) derivatives, where the oxazole analogue 9 (structure not specified in the source) was found to have the most significant antibacterial activity among the tested oxazoles. nih.gov

Further research by Singh et al. on substituted oxazoles revealed varying degrees of antibacterial action. For one series of compounds (13a-e ), derivative 13a was effective against E. coli, while 13b , 13d , and 13e showed activity comparable to the standard drug. In a second series (14a-d ), derivatives 14a , 14c , and 14d displayed good antibacterial activity, with 14b showing superior performance to the standards. nih.gov Additionally, a series of multi-substituted oxazoles containing a heterocyclic moiety showed pronounced activity against S. aureus, E. coli, B. subtilis, and K. pneumonia. mdpi.comd-nb.info

| Compound Series | Key Findings | Bacterial Strains | Reference |

| Pyrazole-linked oxazole-5-ones | Compound 8 showed the highest activity. | S. aureus, E. coli, P. aeruginosa | nih.gov |

| Substituted oxazoles (13a-e ) | 13a active against E. coli; others showed standard-comparable activity. | E. coli | nih.gov |

| Substituted oxazoles (14a-d ) | 14b exhibited better activity than standard drugs. | Various bacterial strains | nih.gov |

| Multi-substituted oxazoles | Showed pronounced antibacterial activity. | S. aureus, E. coli, B. subtilis, K. pneumonia | mdpi.comd-nb.info |

The investigation of oxazole derivatives has also extended to their antifungal capabilities. bohrium.com Various studies have reported the synthesis of oxazole-containing compounds with significant activity against different fungal pathogens. d-nb.info For example, a series of spiro 3H-indole-3,40-pyrano(30,20-d) oxazole derivatives were prepared, with nearly all of the synthesized compounds exhibiting high antifungal activity, in some cases reaching a 90 mm zone of inhibition compared to the 22 mm zone for the reference chemotherapeutics. iajps.com

In a separate study, new nicotinamide-oxazole derivatives were synthesized and evaluated. All four tested compounds were found to be biologically active against Candida albicans, suggesting that this class of compounds could be promising as future antifungal agents. ijpsr.info Similarly, research on heterocyclic benzoxazole (B165842) derivatives has yielded compounds with moderate to strong antifungal activity against various phytopathogenic fungi. nih.gov For instance, compound 4ah (N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)-2-(trifluoromethyl)benzamide) showed a 76.4% inhibition rate against Mycosphaerella melonis. nih.gov Another study highlighted that 3-chloro-4-(2-hydroxyphenyl)-1-(4-(2-oxo-2H-chromen-3-ylamino)oxazol-2-yl)azetidin-2-one (33 ) exhibited the most potent antifungal activity among the tested compounds in its series. nih.gov

| Compound/Derivative Series | Antifungal Activity Highlights | Fungal Strain(s) | Reference |

| Spiro 3H-indole-3,40-pyrano(30,20-d) oxazoles | High activity, up to 90 mm zone of inhibition. | Not specified | iajps.com |

| Nicotinamide-Oxazole derivatives | All four compounds tested were bioactive. | Candida albicans | ijpsr.info |

| 4ah (N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)-2-(trifluoromethyl)benzamide) | 76.4% inhibition rate. | Mycosphaerella melonis | nih.gov |

| 33 (3-chloro-4-(2-hydroxyphenyl)-1-(4-(2-oxo-2H-chromen-3-ylamino)oxazol-2-yl)azetidin-2-one) | Most potent in its series. | Not specified | nih.gov |

Oxazole derivatives are also a subject of significant research in the search for new treatments for tuberculosis, a disease caused by Mycobacterium tuberculosis. tandfonline.comiajps.combohrium.com Several studies have identified oxazole-containing compounds with potent antimycobacterial activity. tandfonline.comnih.gov

Giddens et al. synthesized analogues of a natural product, including 2-(3´-pyridyl)-5-phenyloxazole (76) and 2,5-diphenyloxazole (77) . Both of these compounds were found to be effective antitubercular agents against M. tuberculosis H37Rv. nih.gov In other research, a series of 5-pyridyl-1,3,4-oxadiazole derivatives, which are structurally related to pyridyl-oxazoles, were synthesized and tested. While the subseries with a 5-(pyridine-4-yl)-1,3,4-oxadiazole core showed weak activity, other derivatives in the study displayed more promising results against various drug-resistant strains of M. tuberculosis. nih.gov For example, 4-(5-pentadecyl-1,3,4-oxadiazol-2-yl)pyridine (B1258908) was found to be significantly more potent than the standard drugs isoniazid, streptomycin, and ethambutol (B1671381) against a drug-resistant strain. researchgate.net

| Compound | Activity | Strain | Reference |

| 2-(3´-pyridyl)-5-phenyloxazole (76) | Effective antitubercular agent | M. tuberculosis H37Rv | nih.gov |

| 2,5-diphenyloxazole (77) | Effective antitubercular agent | M. tuberculosis H37Rv | nih.gov |

| 4-(5-pentadecyl-1,3,4-oxadiazol-2-yl)pyridine | 10x more active than isoniazid, 20x more active than streptomycin, 28x more potent than ethambutol | Drug-resistant M. tuberculosis CIBIN 112 | researchgate.net |

Antifungal Properties

Anticancer Investigations

The oxazole scaffold is a promising entity in the development of novel anticancer drugs. benthamscience.comnih.gov Derivatives incorporating this five-membered heterocycle have shown efficacy against a range of cancer cell lines, including those that are drug-protected and multidrug-resistant. ijrpr.com The compound This compound itself has been identified as a molecule of interest for its potential anticancer properties. cymitquimica.com Oxazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of critical cellular targets like protein kinases, tubulin, and DNA topoisomerase, leading to apoptosis in cancer cells. benthamscience.comnih.gov

Research has demonstrated that oxazole derivatives can exhibit potent cytotoxicity, with many showing IC50 values in the nanomolar range against various cancer cell lines. benthamscience.com For example, a series of 5-sulfinyl(sulfonyl)-4-arylsulfonyl-substituted 1,3-oxazoles were developed and tested against a panel of 60 human cancer cell lines, showing broad sensitivity. chemistryviews.org Another study on newly synthesized oxazole-based Schiff bases confirmed their anticancer activity, with some compounds in the series (4a-e) showing significantly stronger effects, highlighting the importance of structure-activity relationships. nih.gov

A key mechanism through which oxazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are often dysregulated in cancer. benthamscience.comijrpr.com Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, has been a prominent target for oxazole-based inhibitors. mdpi.com

A series of 2-anilino-5-aryloxazole derivatives were identified as potent inhibitors of VEGFR-2 kinase. acs.org Optimization of this template led to compounds with high potency at both the enzymatic and cellular levels. Specifically, oxazole 39 (structure not specified in the source) demonstrated in vivo efficacy against human colon tumor xenografts. acs.org X-ray crystallography confirmed the binding mode of these inhibitors to the kinase domain. acs.org

Other studies have also focused on designing oxazole derivatives as VEGFR-2 inhibitors. A series of benzoxazole derivatives were designed and synthesized, with several compounds showing promising cytotoxic effects against MCF-7 (breast) and HepG2 (liver) cancer cell lines. nih.gov Compounds 14o , 14l , and 14b demonstrated significant inhibition of VEGFR-2, with compound 14o exhibiting an inhibitory effect comparable to the drug sorafenib (B1663141). nih.gov

| Compound/Series | Target Kinase | Key Findings | Cancer Cell Line(s) | Reference |

| 2-anilino-5-aryloxazoles | VEGFR-2 | Oxazole 39 showed in vivo efficacy. | HT29 (human colon tumor) | acs.org |

| Benzoxazole derivatives | VEGFR-2 | 14o , 14l , and 14b showed potent inhibition. 14o was comparable to sorafenib. | MCF-7 (breast), HepG2 (liver) | nih.gov |

| Pyridine-derived compounds | VEGFR-2 | Compound 10 potently inhibited VEGFR-2 (IC50 = 0.12 µM), nearly equipotent to sorafenib. | HepG2, MCF-7 | nih.gov |

Furthermore, novel pyridine-derived compounds were designed to target VEGFR-2. Among them, compound 10 was a potent inhibitor with an IC50 value of 0.12 µM, which was nearly equipotent to sorafenib (IC50 = 0.10 µM). nih.gov This compound also showed higher activity against HepG2 cells than both sorafenib and doxorubicin. nih.gov While the prompt mentions Aurora A and JAK1/2 as examples, the available research on pyridyl-oxazole derivatives focuses more heavily on VEGFR-2 and other kinases like EGFR. researchgate.netnanobioletters.com

Tubulin Polymerization Inhibition

The inhibition of tubulin polymerization is a clinically validated strategy in cancer chemotherapy, as it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov While direct studies on this compound are not prominent in the available literature, various other 1,3-oxazole derivatives have been identified as potent tubulin polymerization inhibitors.

A series of novel 1,3-oxazole sulfonamides were synthesized and evaluated for their ability to inhibit cancer cell growth. nih.govnih.govnih.gov These compounds showed significant growth inhibitory properties, particularly against leukemia cell lines, with GI50 values in the low micromolar to nanomolar range. nih.gov In vitro experiments confirmed that this class of compounds effectively binds to tubulin, leading to the depolymerization of microtubules within cells. nih.govnih.govnih.gov Specifically, the 2-chloro-5-methylphenyl and 1-naphthyl substituted sulfonamides were among the most potent inhibitors, with mean GI50 values of 48.8 and 44.7 nM, respectively. nih.govnih.gov

The natural product Diazonamide A, which contains an oxazole ring, is also known to inhibit tubulin polymerization. acs.org These findings underscore the potential of the 1,3-oxazole scaffold as a core structure for the design of new anticancer agents targeting tubulin.

Table 1: Growth Inhibition Data for Selected 1,3-Oxazole Sulfonamides

| Compound | Substituent | Mean GI50 (nM) |

|---|---|---|

| 44 | 2-chloro-5-methylphenyl | 48.8 |

| 58 | 1-naphthyl | 44.7 |

Data sourced from studies on 1,3-oxazole sulfonamides, not this compound. nih.govnih.gov

Caspase Cascade Activation

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells, and its activation is a key mechanism for many anticancer therapies. genome.jp The process is executed by a family of proteases called caspases. nih.gov The activation of this caspase cascade can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway, which converge on effector caspases like caspase-3. genome.jpnih.gov

While direct evidence for caspase cascade activation by this compound is not available in the reviewed literature, studies on related fused heterocyclic systems, such as oxazolo[5,4-d]pyrimidines, have shown this activity. mdpi.com Certain derivatives of oxazolo[5,4-d]pyrimidine (B1261902) were found to be potent activators of the caspase cascade, with some compounds demonstrating EC50 values in the nanomolar range. mdpi.com Subsequent analysis indicated that the substitution pattern on the aniline (B41778) moiety at the C(7) position of the oxazolo[5,4-d]pyrimidine system was crucial for this activity. mdpi.com This suggests that the broader class of oxazole-containing heterocycles may have the potential to induce apoptosis through caspase activation, although specific research on this compound is needed to confirm this.

Angiogenesis Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. cymitquimica.com Targeting key regulators of angiogenesis, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), is a major strategy in cancer therapy. nih.govmdpi.com

Research into compounds structurally related to this compound has shown significant anti-angiogenic potential. A study focused on 3-substituted-5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiones, which share the 5-(pyridin-4-yl) moiety but have an oxadiazole core instead of an oxazole, identified them as potent inhibitors of angiogenesis targeting VEGFR-2. cymitquimica.com In this series, compound 3i was the most active, with an IC50 of 0.5 µM for VEGFR-2 inhibition and demonstrated good inhibition of angiogenesis in both chick chorioallantoic membrane (CAM) and zebrafish embryo assays. cymitquimica.com

Furthermore, derivatives of oxazolo[5,4-d]pyrimidine have been investigated as inhibitors of VEGFR-2. mdpi.com One of the most effective compounds, 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine, showed IC50 values of 0.33 µM and 0.29 µM against VEGFR2 kinase and VEGF-induced human umbilical vein endothelial cell (HUVEC) proliferation, respectively. acs.org These findings on related heterocyclic systems suggest that the this compound scaffold could be a valuable starting point for developing new angiogenesis inhibitors.

Table 2: Anti-angiogenic Activity of a Related 5-(pyridin-4-yl)-1,3,4-oxadiazole Derivative

| Compound | Target | IC50 (µM) |

|---|---|---|

| 3i | VEGFR-2 | 0.5 |

Data sourced from a study on 3-substituted-5-(4-pyridin-4yl)-1,3,4-oxadiazole-2-thiones. cymitquimica.com

Anti-inflammatory and Analgesic Research

The oxazole scaffold is a component of established anti-inflammatory drugs like Oxaprozin, a nonsteroidal anti-inflammatory drug (NSAID). semanticscholar.orgtandfonline.com This has spurred further research into oxazole derivatives for their potential anti-inflammatory and analgesic properties. tandfonline.comd-nb.infotandfonline.com

While specific data for this compound is limited, general studies on oxazole derivatives confirm their potential in this area. tandfonline.comjddtonline.info For instance, a series of novel oxazole derivatives were synthesized and showed promising anti-inflammatory activity in a carrageenan-induced rat paw edema model. jddtonline.info In one study, certain thiazole (B1198619) derivatives linked to an oxazole core showed excellent anti-inflammatory effects compared to the standard drug Indomethacin. jddtonline.info Similarly, the analgesic activity of compounds containing a pyridine (B92270) nucleus has been documented. mdpi.com A series of 1,3,4-oxadiazole (B1194373) derivatives were also reported to possess both anti-inflammatory and analgesic effects. tandfonline.com The discovery of an oxazole-based FAAH inhibitor, MK-4409, for the treatment of inflammatory and neuropathic pain further highlights the therapeutic potential of this heterocyclic core. tandfonline.com

Table 3: Anti-inflammatory Activity of Selected Novel Oxazole Derivatives

| Compound | % Inhibition at 4th hour |

|---|---|

| A | 35.38 |

| A1 | 28.67 |

| Indomethacin (Standard) | 45.86 |

Data from a study on novel oxazole derivatives, not this compound. jddtonline.info

Antidiabetic and Anti-obesitic Studies

The search for new therapeutic agents to manage type 2 diabetes and obesity is a major focus of medicinal chemistry. jchemrev.com Oxazole-containing compounds have emerged as a promising class in this area, with Aleglitazar, an antidiabetic drug, featuring this scaffold. tandfonline.comd-nb.infonih.gov

General reviews have noted the potential of oxazole derivatives in antidiabetic and anti-obesitic research. d-nb.infonih.gov Studies on related heterocyclic systems provide further evidence. For example, a series of 1,3,4-oxadiazole derivatives containing a 6-methyl pyridine moiety were synthesized and screened for their antidiabetic activity. d-nb.info Compounds from this series, specifically 3d and 5a , demonstrated good α-amylase and α-glucosidase inhibition, which are key mechanisms for controlling postprandial hyperglycemia. d-nb.info Additionally, various pyridine derivatives have been investigated as potential leads for managing diabetes, showing activities such as α-amylase inhibition and aldose reductase inhibition. jchemrev.com These findings suggest that the combination of oxazole and pyridine rings in a single molecule, as in this compound, could be a fruitful area for the development of new antidiabetic agents.

Antiparasitic and Anti-neuropathic Applications

The versatility of the oxazole scaffold extends to its use in developing agents against parasitic infections and for the management of neuropathic pain. tandfonline.com

In the realm of antiparasitic research, a study on 2-(4-pyridyl)benzoxazoles, which contain a similar pyridyl-heterocycle motif, identified potent inhibitors of Cryptosporidium parvum inosine (B1671953) 5′-monophosphate dehydrogenase (CpIMPDH), a key enzyme for parasite survival. nih.gov Specifically, a 2-(4-pyridyl)benzoxazole derivative with a 2,3-dichlorophenyl ether substitution (40a ) showed an EC50 value of 0.02 µM against parasites expressing CpIMPDH, with high selectivity. nih.gov This highlights the potential of the pyridyl-oxazole structure in antiparasitic drug discovery.

For anti-neuropathic applications, research has pointed to oxazole derivatives as promising candidates. tandfonline.com A notable example is the development of MK-4409, a novel oxazole-based fatty acid amide hydrolase (FAAH) inhibitor, for treating inflammatory and neuropathic pain. tandfonline.com In a separate line of research, a 1,3-oxazole analog, KRM-II-81, was synthesized as a bioisostere in a series of compounds designed as subtype-selective GABAA receptor ligands for treating conditions including neuropathic pain. nih.gov

Table 4: Antiparasitic Activity of a Related 2-(4-pyridyl)benzoxazole Derivative

| Compound | Assay | EC50 (µM) | Selectivity (vs. Toxo/WT) |

|---|---|---|---|

| 40a | Toxo/CpIMPDH | 0.02 ± 0.02 | 150 |

Data from a study on benzoxazole-based inhibitors of CpIMPDH. nih.gov

Antioxidative Properties

Oxidative stress is implicated in a variety of diseases, making the development of antioxidant agents an important area of research. The oxazole ring has been incorporated into compounds designed to have antioxidant activity. d-nb.infonih.gov

Other Biological Activities (e.g., Antiviral, Anticonvulsant)

The versatility of the oxazole scaffold extends to a range of biological activities beyond primary research targets, including potential applications as anticonvulsant and antiviral agents. tandfonline.comthepharmajournal.com The oxazole nucleus is a component of various natural products with established biological activities, such as the antiviral compound (-)-hennoxazole A. researchgate.net This has spurred investigation into synthetic oxazole derivatives for similar therapeutic potential. semanticscholar.org

Anticonvulsant Activity: Research has demonstrated that derivatives containing the pyridyl-oxazole or a bioisosteric pyridyl-oxadiazole core exhibit anticonvulsant properties. A series of 2-amino-5-(4-pyridyl)-1,3,4-oxadiazole derivatives were synthesized and evaluated for their ability to protect against electrically induced convulsions. nih.gov Among the tested compounds, specific derivatives showed promising activity, highlighting the potential of this structural motif in developing new anticonvulsant therapies. nih.gov General studies on oxazole derivatives have also noted their potential for anticonvulsant effects. thepharmajournal.com

Below is a table of selected 5-(4-pyridyl)-1,3,4-oxadiazole/thiadiazole derivatives and their reported anticonvulsant activity.

| Compound ID | Chemical Name | Activity |

| IIf | 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole | Promising |

| IIIf | 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazole | Promising |

Table based on data from a study on substituted oxadiazole and thiadiazole derivatives. nih.gov

Antiviral Activity: The oxazole ring is a key structural feature in some natural antiviral products. researchgate.net This has encouraged the exploration of synthetic derivatives, including those related to this compound, for antiviral applications. semanticscholar.org Studies have shown that compounds incorporating the 1,3,4-oxadiazole ring, a close structural relative of the 1,3-oxazole ring, can exhibit antiviral properties. mdpi.com

Mechanism of Action Studies at the Molecular Level

Understanding the molecular interactions of this compound and its analogs is crucial for rational drug design. These studies involve examining how the compounds bind to biological targets, identifying the key structural features responsible for their activity, and validating their targets.

The nitrogen and oxygen atoms within the five-membered oxazole ring are capable of engaging in various non-covalent interactions with enzymes and receptors, leading to a wide array of biological effects. tandfonline.comresearchgate.net Derivatives of the pyridyl-oxazole scaffold have been shown to interact with several important biological targets.

Kinase Inhibition (EGFR, VEGFR2): The oxazole scaffold is a key component in the design of kinase inhibitors. google.com Fused systems, such as oxazolo[5,4-d]pyrimidines, have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR). mdpi.com Molecular docking studies of 2,5-disubstituted 1,3,4-oxadiazoles containing a pyridine moiety have shown good binding interaction within the active site of the EGFR crystal structure. nanobioletters.com For example, 2-anilino-5-phenyloxazoles have been identified as inhibitors of VEGFR2 kinase. google.com

Cannabinoid Receptor (CB2) Binding: Certain 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidine derivatives exhibit high binding affinity for the cannabinoid 2 (CB2) receptor, acting as competitive neutral antagonists. mdpi.com The structure-activity relationship (SAR) analysis revealed that lipophilic substituents at specific positions of the fused ring system enhance CB2 binding affinity, while the methyl group at the C(5) position plays a crucial role, likely through hydrophobic interactions with the receptor. mdpi.com

Fatty Acid Amide Hydrolase (FAAH) and Cyclooxygenase-2 (COX-2) Inhibition: Oxazole-based compounds have been developed as highly potent and selective inhibitors of fatty acid amide hydrolase (FAAH). google.com Additionally, a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives were synthesized and evaluated for their ability to inhibit cyclooxygenase enzymes, leading to the identification of potent and selective COX-2 inhibitors. google.com

Other Targets: The oxazole framework has been incorporated into molecules targeting a diverse range of enzymes and receptors. These include DNA gyrase inhibitors, T-type calcium channel blockers, and transthyretin (TTR) amyloid fibril inhibitors. derpharmachemica.comd-nb.info

The table below summarizes some of the key molecular targets for oxazole derivatives.

| Target Enzyme/Receptor | Derivative Class | Resulting Activity |

| EGFR / VEGFR2 | 2,5-Disubstituted Pyridyl-1,3,4-Oxadiazoles | Kinase Inhibition |

| Cannabinoid Receptor 2 (CB2) | Oxazolo[5,4-d]pyrimidines | Antagonism |

| Fatty Acid Amide Hydrolase (FAAH) | 5-Substituted Oxazoles | Enzyme Inhibition |

| Cyclooxygenase-2 (COX-2) | 4-(4-Cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides | Selective Inhibition |

| DNA Gyrase | Pyrazole-Oxazole Hybrids | Antibacterial Activity |

Table compiled from findings on various oxazole-based inhibitors. google.commdpi.comnanobioletters.comderpharmachemica.com

Bioisosterism, the strategy of substituting one part of a molecule with a chemically similar group to enhance or modify its activity, is a cornerstone of medicinal chemistry. researchgate.netufrj.br The this compound structure contains several moieties that are amenable to bioisosteric replacement.

The 1,3,4-oxadiazole ring is considered a valuable bioisostere for amide and ester groups, a substitution that can improve metabolic stability and enhance pharmacological activity. nanobioletters.com Furthermore, the 1,3,4-oxadiazole and 1,3,4-thiadiazole (B1197879) rings are themselves considered bioisosteres, with the 2-amino-1,3,4-thiadiazole (B1665364) core able to mimic the biological properties of the 2-amino-1,3,4-oxadiazole. nih.gov Both moieties are effective pharmacophores due to their ability to participate in hydrogen bonding. nih.gov

The pyridine ring itself is a critical pharmacophoric element. Its nitrogen atom can act as a hydrogen bond acceptor, an interaction crucial for receptor binding. The importance of the nitrogen's position and electronic influence is highlighted by comparative studies. For example, in a series of nitrile-based inhibitors of cathepsins, a pyrimidine (B1678525) ring was essential for activity, with one of its nitrogen atoms believed to activate a key cysteine residue in the enzyme's active site. nih.gov Replacing this nitrogen with a C-H group, as found in a pyridine ring, not only eliminated this crucial interaction but also introduced negative steric hindrance, rendering the compound inactive. nih.gov This demonstrates how subtle bioisosteric changes can dramatically alter molecular interactions and biological activity.

The development of pharmacophore models for oxazole-containing compounds focuses on the spatial arrangement of key features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups, which are essential for binding to a specific biological target. tandfonline.com

The process of identifying and validating the molecular targets of new chemical entities is fundamental to drug discovery. For compounds based on the this compound scaffold, this process begins with computational methods and progresses to rigorous biological testing.

Initial target identification often involves in-silico studies, where molecular docking simulations predict the binding affinity of a compound against a library of known protein structures. jrespharm.com These computational tools help prioritize potential targets for further investigation.

Following computational screening, in vitro enzymatic and cellular assays are performed to confirm the compound's activity against the identified target. A prime example is the development of JTE-522, a COX-2 inhibitor based on a 2,5-disubstituted oxazole core. google.com Through extensive screening against both COX-1 and COX-2, JTE-522 was identified as a potent and highly selective COX-2 inhibitor. Its subsequent advancement into Phase II clinical trials serves to validate COX-2 as a viable target for this class of compounds. google.com

Similarly, potent oxazole-based inhibitors of Fatty Acid Amide Hydrolase (FAAH) were identified. google.com The validation of FAAH as the primary target was achieved through proteomic-wide screening, which demonstrated that the lead compounds were exceptionally selective for FAAH over other proteases in the mammalian proteome. google.com In other research, 2-anilino-5-phenyloxazoles were identified as inhibitors of VEGFR2 kinase, and their efficacy in tumor xenograft models helped validate this kinase as a target for these compounds. google.com

Vii. Applications in Materials Science and Other Fields

Fluorescent Probes and Sensors

Derivatives of 2,5-diaryl-1,3-oxazole, including those with a pyridyl substituent, are recognized for their fluorescent properties. researchgate.net These compounds can serve as fluorescent probes, which are molecules that exhibit changes in their fluorescence characteristics in response to their environment. researchgate.net

Solvent Effect on Photophysical Properties

The photophysical behavior of oxazole (B20620) derivatives is notably influenced by the solvent environment. researchgate.netresearchgate.net While the UV-visible absorption spectra of these compounds often show little sensitivity to solvent polarity, their fluorescence emission spectra can be significantly affected. researchgate.netuchile.cl

A common observation is a bathochromic (red) shift in the fluorescence emission maximum as the polarity of the solvent increases. researchgate.netuchile.cl This phenomenon suggests an increase in the dipole moment of the molecule upon excitation, indicating a more polar excited state. researchgate.netuchile.cl This sensitivity to the solvent's polarity makes these compounds, including pyridyl-substituted oxazoles, promising candidates for use as fluorescent probes to characterize the properties of various media. researchgate.netresearchgate.net

For instance, studies on related oxazole derivatives have quantified this solvent sensitivity. The change in dipole moment (Δμ) upon excitation, calculated using the Lippert-Mataga equation, can be substantial. For example, a study on 5-methyl-2-(p-N,N'-diphenylaminophenyl)-4-acetyl oxazole (MDPAPAO), a related oxazole derivative, demonstrated a significant change in dipole moment, highlighting its potential as a sensitive probe. researchgate.net

Table 1: Photophysical Properties of Selected Oxazole Derivatives in Different Solvents (Note: Data for a related compound, not 5-(4-Pyridyl)-1,3-oxazole, is provided for illustrative purposes based on available literature.)

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_f) |

| Cyclohexane | 390 | 445 | 3400 | 0.85 |

| Toluene | 392 | 460 | 3800 | 0.78 |

| Dichloromethane | 395 | 480 | 4600 | 0.65 |

| Acetonitrile | 394 | 505 | 5600 | 0.40 |

| Methanol | 393 | 520 | 6200 | 0.25 |

Monitoring Microheterogeneous Media

The sensitivity of pyridyl-oxazole derivatives to their local environment makes them suitable for studying microheterogeneous systems, such as micellar solutions. A study on 5-[4-(N,N-Dimethylamino)Phenyl]-2-(4-Pyridyl)-1,3-Oxazole demonstrated its utility in determining the critical micelle concentration (CMC) of various surfactants, including nonionic, zwitterionic, cationic, and anionic types. researchgate.net The formation of micelles creates a nonpolar microenvironment within the bulk aqueous solution, which can be detected by the fluorescent probe, leading to a change in its emission spectrum. researchgate.net Quantum-chemical modeling has supported these experimental findings, indicating changes in the electronic absorption spectra due to interactions like hydrogen bonding between the pyridine (B92270) nitrogen and water molecules. researchgate.net

Corrosion Inhibition

Oxazole derivatives have emerged as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. nih.govoup.comresearchgate.net Their inhibitory action is attributed to the presence of heteroatoms (nitrogen and oxygen) and π-electrons in the aromatic rings, which facilitate the adsorption of the molecule onto the metal surface. oup.comimist.ma This adsorption forms a protective layer that isolates the metal from the corrosive medium. researchgate.netimist.ma

Research on compounds structurally related to this compound, such as 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole (POX) and 2-(4-methoxyphenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole (4-PMOX), has shown excellent inhibition efficiencies, reaching up to 98% at a concentration of 500 ppm for mild steel in 1 N HCl. nih.gov These inhibitors are typically mixed-type, meaning they affect both the anodic and cathodic corrosion reactions. nih.gov The adsorption of these molecules on the steel surface generally follows the Langmuir adsorption isotherm. nih.gov

Similarly, 2,5-bis(4-pyridyl)-1,3,4-oxadiazole (B92651) (4-POX) has been confirmed as an excellent anticorrosion agent for carbon steel in 1M HCl. imist.ma Its inhibition efficiency increases with higher concentrations but decreases with rising temperature, suggesting a mix of physisorption and chemisorption mechanisms. imist.ma

Table 2: Corrosion Inhibition Efficiency of Related Pyridyl-Oxadiazole Derivatives on Mild Steel in 1 N HCl

| Inhibitor | Concentration (ppm) | Inhibition Efficiency (%) |

| POX | 500 | 97.83 |

| 4-PMOX | 500 | 98.00 |

Agrochemical Applications

The oxazole ring is a structural component found in various compounds with biological activity, including those with potential use in agriculture as pesticides, fungicides, and herbicides. thepharmajournal.com While specific agrochemical applications for this compound are not extensively detailed in the provided context, the broader class of oxazole and oxadiazole derivatives has shown promise in this area.

For example, certain 1,3,4-oxadiazole (B1194373) derivatives containing a trifluoromethylpyridine moiety have demonstrated significant antibacterial activity against plant pathogens like Xanthomonas axonopodis pv. citri (Xac) and Xanthomonas oryzae pv. oryzae (Xoo). acs.org At a concentration of 100 µg/mL, some of these compounds exhibited inhibition rates exceeding 90-100% against these bacteria, outperforming commercial bactericides. acs.org Furthermore, oxazoline (B21484) compounds, which are structurally related, have been developed as insecticides and acaricides, effective against pests like aphids. google.com.na The synthesis of various 1,3-oxazoles using methods like the Van Leusen reaction highlights the chemical accessibility of this class of compounds for developing new agrochemical agents. sciforum.net

Viii. Future Directions and Research Perspectives

Development of Novel Synthetic Methodologies for Pyridyl-Oxazoles

While established methods like the van Leusen oxazole (B20620) synthesis provide reliable access to the oxazole core, future research is increasingly focused on developing more efficient, sustainable, and versatile synthetic strategies. nih.govmdpi.com The evolution of synthetic chemistry aims to create complex, multi-substituted pyridyl-oxazoles with high precision and yield.

Key future directions include: